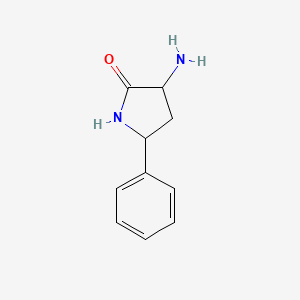

![molecular formula C25H22N4O2S B2586023 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide CAS No. 688792-92-9](/img/structure/B2586023.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

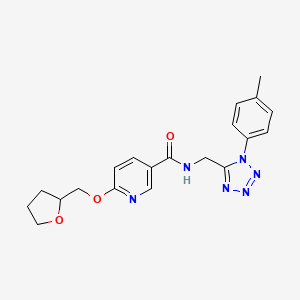

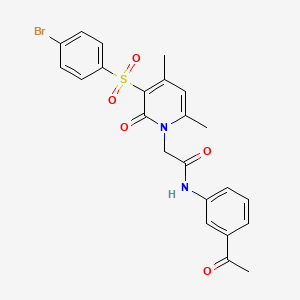

“2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide” is a complex molecule with the molecular formula C25H22N4O2S . It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolines, which is a part of the molecule , has been achieved via phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .Molecular Structure Analysis

The molecular structure of “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide” is characterized by a benzimidazo[1,2-c]quinazolin-6-ylthio group attached to a 2-methoxyphenyl butanamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazo[1,2-c]quinazolines have been described in the literature . The process involves an intramolecular C–H bond cycloamination reaction mediated by phenyliodine (III) diacetate (PIDA), resulting in a direct oxidative C–N bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide” include its molecular formula (C25H22N4O2S) and molecular weight (442.54) .Scientific Research Applications

Benzimidazole Compounds in Drug Development

Benzimidazole derivatives are recognized for their potent biological activities, including antiviral, antifungal, and anticancer properties. For instance, thiabendazole, a benzimidazole derivative, has been identified for its broad spectrum anthelmintic activity, showcasing negligible mammalian toxicity which underlines the therapeutic potential of benzimidazole compounds in treating parasitic infections (Stone et al., 1964). This highlights the importance of exploring benzimidazole derivatives for new therapeutic agents.

Benzimidazole Analogs as Antimycotics

Sertaconazole, another benzimidazole analog, demonstrates the safety and efficacy of benzimidazoles in topical antimycotic applications without significant sensitizing capacity for causing contact dermatitis (Romaguera et al., 1992). This emphasizes the utility of benzimidazole compounds in developing safe and effective treatments for fungal infections.

Antithyroid Activity of Benzimidazole Derivatives

Methimazole, a well-known antithyroid drug, is a benzimidazole derivative used in the treatment of hyperthyroidism. Its efficiency without observing toxic reactions in patients further underlines the therapeutic potential of benzimidazole derivatives in endocrine disorders (Hallman & Bondy, 1951).

Future Directions

properties

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O2S/c1-3-22(24(30)27-19-13-7-9-15-21(19)31-2)32-25-28-17-11-5-4-10-16(17)23-26-18-12-6-8-14-20(18)29(23)25/h4-15,22H,3H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJORJDWKKZAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)

![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)

![Ethyl 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2585947.png)

![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)